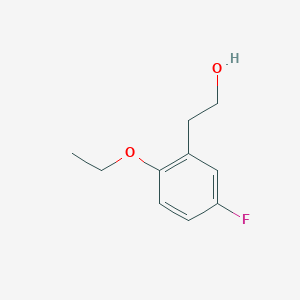
2-(2-Ethoxy-5-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxy-5-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Ethoxy-5-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on various research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13F O2
- IUPAC Name : this compound
The presence of the ethoxy and fluorine substituents significantly influences the compound's reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various biological molecules. The ethoxy group enhances lipophilicity, facilitating membrane penetration, while the fluorine atom may influence binding affinity to target receptors or enzymes. This compound acts as an electrophile due to its alcohol functional group, allowing it to participate in nucleophilic addition reactions that can modulate enzyme activities and metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various pathogens, it has shown promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 μg/mL |
| Escherichia coli | 7.81 μg/mL |
| Pseudomonas aeruginosa | 15.62 μg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted by Kalinowska et al. evaluated the antimicrobial activity of various derivatives, including this compound. The compound was tested against multiple bacterial strains, showing a broad spectrum of activity with MIC values comparable to standard antibiotics like nitrofurantoin . -
Case Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with this compound resulted in a significant reduction in swelling and pain compared to control groups, supporting its potential therapeutic use in inflammatory conditions.
Propriétés
IUPAC Name |
2-(2-ethoxy-5-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMZZLUIWPLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














